

Application Notes & Protocols for Laboratory-Based Olivine Dissolution Experiments

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Compound of Interest

Compound Name: Olivin

Cat. No.: B1252735

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Introduction

Olivine, a magnesium iron silicate, is a subject of significant scientific interest due to its potential role in carbon sequestration through enhanced weathering. Understanding its dissolution kinetics is paramount for accurately modeling and predicting its behavior in various environments. These application notes provide a comprehensive guide to setting up and conducting **olivine** dissolution experiments in a laboratory setting. The protocols detailed herein are designed to ensure robust and reproducible data collection, enabling researchers to investigate the influence of various physicochemical parameters on **olivine** dissolution rates.

The primary factors influencing the rate of **olivine** dissolution are pH, temperature, grain size, and the chemical composition of the aqueous solution.[1] The experimental design must therefore allow for precise control and monitoring of these variables. This document outlines methodologies for sample preparation, experimental setup using both batch and flow-through reactors, and the analytical techniques required for quantifying dissolution rates.

Key Experimental Considerations

- Non-Stoichiometric Dissolution: **Olivine** dissolution can be non-stoichiometric, meaning the ratio of elements released into the solution may not reflect the mineral's bulk composition.[2] [3] This is often observed as a preferential release of magnesium and iron over silicon, potentially leading to the formation of a silica-rich surface layer.[4][5]

- Secondary Mineral Precipitation: The dissolution process can lead to the formation of secondary minerals, such as silica phases or carbonates, which can coat the **olivine** surface and inhibit further dissolution.^{[1][6][7]} Experimental design should account for the potential impact of these secondary phases.
- Surface Area Normalization: Dissolution rates are typically normalized to the mineral's reactive surface area. Accurate measurement of the specific surface area (e.g., using the BET method) is therefore crucial for comparing results across different studies.^[1]

Experimental Protocols

Olivine Sample Preparation

Proper preparation of the **olivine** sample is critical to obtain reliable and reproducible results.

1.1. Materials:

- High-purity **olivine** crystals or rock samples
- Jaw crusher and/or disc mill
- Sieves with various mesh sizes
- Deionized water
- Ethanol or acetone
- Ultrasonic bath
- Drying oven
- Mortar and pestle (optional, for fine grinding)

1.2. Protocol:

- Crushing and Sieving: Crush the bulk **olivine** sample using a jaw crusher and/or disc mill. Sieve the crushed material to obtain the desired grain size fraction(s). The choice of grain size will depend on the specific research question, with smaller grain sizes offering a higher reactive surface area.^[8]

- **Washing:** Thoroughly wash the sieved **olivine** grains with deionized water to remove fine particles. Sonication in an ultrasonic bath with deionized water for 15-30 minutes can aid in this process. Repeat the washing and sonication steps until the supernatant is clear.
- **Organic Contaminant Removal:** If organic contamination is suspected, wash the grains with ethanol or acetone.
- **Drying:** Dry the cleaned **olivine** grains in a drying oven at a temperature sufficient to remove water without inducing thermal alteration (e.g., 60-80 °C) until a constant weight is achieved.
- **Surface Area Characterization:** Determine the specific surface area of the prepared **olivine** powder using the Brunauer-Emmett-Teller (BET) method with nitrogen gas adsorption.

Batch Reactor Dissolution Experiment

Batch reactors are closed systems suitable for studying the evolution of fluid chemistry over time as the mineral dissolves.

2.1. Materials:

- Batch reactor vessels (e.g., polypropylene bottles, glass beakers with lids)
- Prepared **olivine** powder
- Reaction solution of desired composition (e.g., deionized water, artificial seawater, buffered solutions)
- pH meter and electrode
- Thermostatically controlled water bath or incubator shaker
- Syringes and filters (e.g., 0.22 µm) for sampling
- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for elemental analysis

2.2. Protocol:

- **Reactor Setup:** Add a known mass of the prepared **olivine** powder to the reactor vessel.
- **Solution Addition:** Add a known volume of the pre-equilibrated reaction solution to the reactor. The solid-to-solution ratio should be chosen to ensure measurable changes in solution chemistry without reaching saturation with respect to secondary phases too quickly.
- **Initial Conditions:** Immediately after adding the solution, stir or shake the reactor to ensure the **olivine** is well-suspended. Take an initial ($t=0$) sample of the solution by withdrawing an aliquot with a syringe and filtering it. Measure the initial pH of the solution.
- **Incubation:** Place the reactor in a thermostatically controlled environment (e.g., water bath or shaker) set to the desired experimental temperature.^{[9][10]} Continuous agitation is necessary to keep the **olivine** suspended and ensure good contact with the solution.
- **Sampling:** At predetermined time intervals, withdraw and filter solution samples. The frequency of sampling should be higher at the beginning of the experiment when dissolution rates are expected to be fastest.
- **pH Monitoring:** Measure the pH of the solution at each sampling point. If the experiment is designed to be at a constant pH, a pH-stat system can be used to automatically add acid or base to maintain the desired pH.
- **Elemental Analysis:** Analyze the collected solution samples for the concentrations of major elements released from **olivine** (e.g., Mg, Si, Fe) and any other elements of interest using ICP-MS or AAS.^[3]

Flow-Through Reactor Dissolution Experiment

Flow-through reactors are open systems where a fresh reaction solution continuously flows through a bed of the mineral. This setup is ideal for measuring steady-state dissolution rates far from equilibrium.

3.1. Materials:

- Flow-through reactor cell
- Peristaltic pump or syringe pump

- Reservoir for the influent solution
- Prepared **olivine** powder
- Tubing (e.g., PEEK, Teflon)
- Fraction collector or sampling vials
- pH meter and electrode
- ICP-MS or AAS

3.2. Protocol:

- **Reactor Packing:** Carefully pack a known mass of the prepared **olivine** powder into the flow-through reactor cell, ensuring uniform packing to avoid preferential flow paths.
- **System Assembly:** Connect the influent reservoir to the reactor cell via the pump and tubing. Connect the outlet of the reactor to a fraction collector or sampling vials.
- **Flow Initiation:** Start the pump to introduce the reaction solution into the reactor at a constant and known flow rate. The flow rate should be chosen to maintain far-from-equilibrium conditions.
- **Effluent Collection:** Collect the effluent solution at regular intervals.
- **Steady-State Achievement:** Continue the experiment until the concentrations of the dissolved species in the effluent become constant, indicating that a steady state has been reached.
- **pH Measurement:** Measure the pH of the influent and effluent solutions.
- **Elemental Analysis:** Analyze the collected effluent samples for the concentrations of dissolved species.

Data Presentation

Quantitative data from **olivine** dissolution experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of pH on **Olivine** Dissolution Rate

pH	Temperature (°C)	Grain Size (µm)	Dissolution Rate (mol m ⁻² s ⁻¹)	Reference
2.0	25	100-200	1.2 x 10 ⁻¹⁰	Pokrovsky & Schott (2000)
4.0	25	100-200	3.1 x 10 ⁻¹²	Pokrovsky & Schott (2000)
7.0	25	100-200	1.0 x 10 ⁻¹³	Pokrovsky & Schott (2000)

| 9.0 | 25 | 100-200 | 4.0 x 10⁻¹³ | Pokrovsky & Schott (2000) |

Table 2: Effect of Temperature on **Olivine** Dissolution Rate

Temperature (°C)	pH	Grain Size (µm)	Dissolution Rate (mol m ⁻² s ⁻¹)	Reference
4	~7.2	>125	10 ^{-17.1}	[8]
19	~7.1	>125	10 ^{-15.8}	[8]
32	~7.5	>125	Higher than 19°C	[10]

| 65 | 2.95 | Not specified | No Al effect observed |[1] |

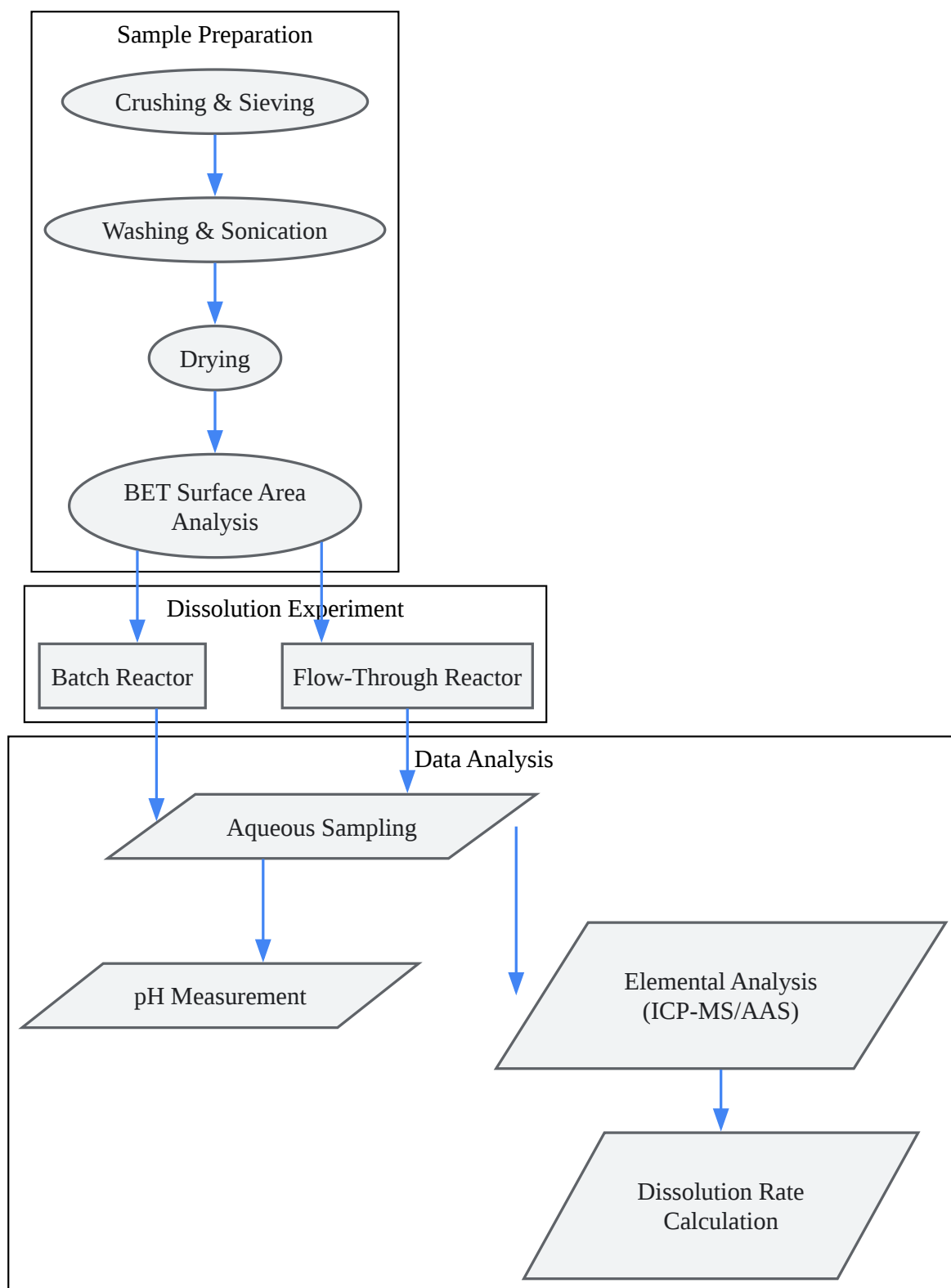
Table 3: Effect of Grain Size on **Olivine** Dissolution Time (Shrinking Core Model)

Mean Grain Size (μm)	Temperature (°C)	Time to 20% Dissolution (years)	Time to 80% Dissolution (years)	Reference
125	4	10	>10,000	[8]
125	19	1.5	~4,000	[8]
10	19	~1.2	~50	[8]

| 1 | 19 | ~1 | ~14 |[8] |

Visualizations

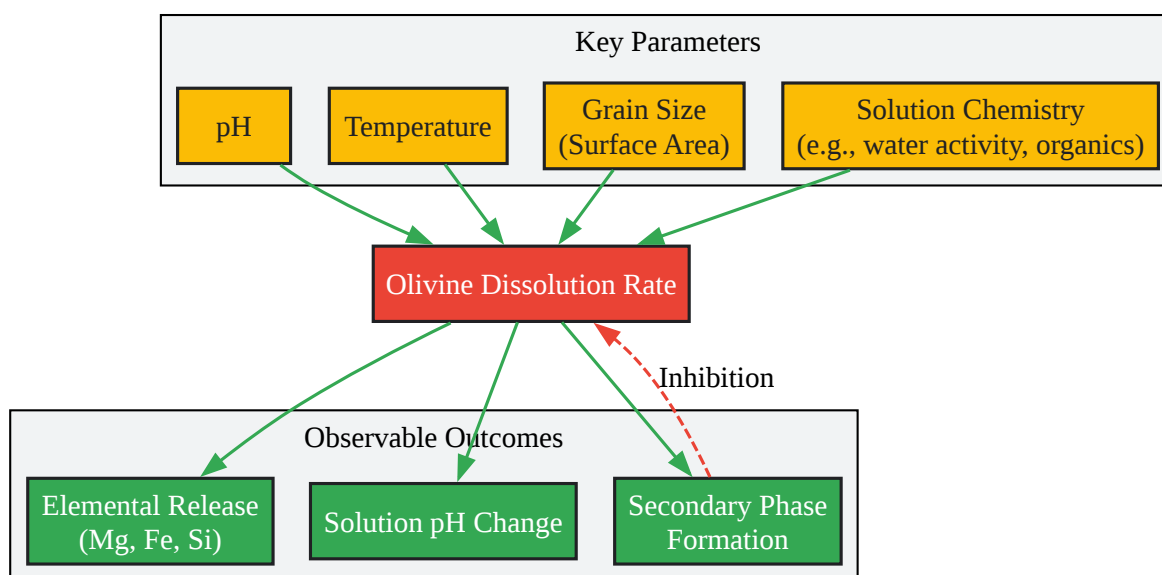
Experimental Workflow Diagram



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Caption: Workflow for **olivine** dissolution experiments.

Factors Influencing Olivine Dissolution



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Caption: Factors influencing **olivine** dissolution rate.

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